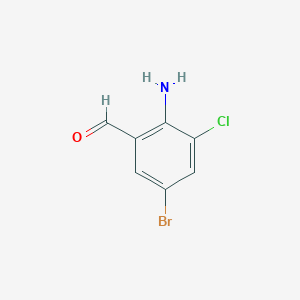

2-Amino-5-bromo-3-chlorobenzaldehyde

CAS No.: 166527-08-8

Cat. No.: VC8080474

Molecular Formula: C7H5BrClNO

Molecular Weight: 234.48 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 166527-08-8 |

|---|---|

| Molecular Formula | C7H5BrClNO |

| Molecular Weight | 234.48 g/mol |

| IUPAC Name | 2-amino-5-bromo-3-chlorobenzaldehyde |

| Standard InChI | InChI=1S/C7H5BrClNO/c8-5-1-4(3-11)7(10)6(9)2-5/h1-3H,10H2 |

| Standard InChI Key | VONGUIQNVNWCQK-UHFFFAOYSA-N |

| SMILES | C1=C(C=C(C(=C1C=O)N)Cl)Br |

| Canonical SMILES | C1=C(C=C(C(=C1C=O)N)Cl)Br |

Introduction

Structural and Molecular Characteristics

2-Amino-5-bromo-3-chlorobenzaldehyde (C₇H₅BrClNO) features a benzene ring substituted with an aldehyde group at position 1, an amino group at position 2, a bromine atom at position 5, and a chlorine atom at position 3 . The molecular weight is 234.48 g/mol, and its IUPAC name is 2-amino-5-bromo-3-chlorobenzaldehyde. Key identifiers include:

| Property | Value |

|---|---|

| CAS No. | 166527-08-8 |

| Molecular Formula | C₇H₅BrClNO |

| Molecular Weight | 234.48 g/mol |

| SMILES | C1=C(C=C(C(=C1C=O)N)Cl)Br |

| InChI Key | VONGUIQNVNWCQK-UHFFFAOYSA-N |

The amino group directs electrophilic substitution reactions to the para position, while the halogen atoms (Br, Cl) enhance electrophilicity and stability .

Synthesis and Industrial Production

Synthetic Routes

The compound is typically synthesized via multi-step halogenation of 2-aminobenzaldehyde :

-

Bromination: 2-Aminobenzaldehyde undergoes bromination using bromine (Br₂) in acetic acid at 25–40°C to introduce bromine at position 5 .

-

Chlorination: Subsequent chlorination with chlorine gas or chlorinating agents (e.g., Cl₂, SOCl₂) introduces chlorine at position 3.

Industrial-scale production optimizes these steps using catalytic methods and continuous flow reactors to enhance yield (>90%) and purity (>97%) .

Key Reaction Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Bromination | Br₂, CH₃COOH, 40°C, 6–8 hrs | 85–90% |

| Chlorination | Cl₂, FeCl₃ catalyst, 50–60°C | 75–80% |

Purification involves recrystallization from ethanol or column chromatography .

Physical and Chemical Properties

Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Appearance | Sticky oil to solid | |

| Melting Point | Not reported (decomposes >200°C) | |

| Solubility | Soluble in DMF, DMSO; insoluble in water | |

| Purity (Commercial) | 96.5–100% |

The compound’s aldehyde group participates in condensation reactions, while halogens enable nucleophilic substitutions (e.g., Suzuki couplings) .

Applications in Industry and Research

Pharmaceutical Intermediates

2-Amino-5-bromo-3-chlorobenzaldehyde is a precursor for:

-

Antimicrobial agents: Its halogenated structure inhibits bacterial growth by disrupting cell wall synthesis .

-

Kinase inhibitors: Derivatives show activity against fibroblast growth factor receptors (FGFRs), relevant in cancer therapy .

Agrochemicals

The compound contributes to herbicides and pesticides by modifying plant enzyme activity . For example, it is a key intermediate in chloroacetamide herbicides.

Material Science

In dye synthesis, the aldehyde group forms Schiff bases with amines, producing pigments with high thermal stability .

Biological Activity and Research Findings

Antimicrobial Studies

In vitro assays demonstrate moderate activity against Staphylococcus aureus (MIC: 32 µg/mL) and Escherichia coli (MIC: 64 µg/mL). The amino and halogen groups enhance membrane permeability and target binding .

Computational Modeling

Density functional theory (DFT) studies predict strong electrophilicity at the aldehyde carbon (Partial charge: +0.45), facilitating nucleophilic attacks .

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume